1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyrimidin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(12-18-8-1-2-9-18)19-10-3-5-13(11-19)21-15-16-6-4-7-17-15/h1-2,4,6-9,13H,3,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGJUOWIZXAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{19}N_{3}O, with a molecular weight of approximately 273.33 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a pyrrole group, contributing to its diverse biological interactions.
The compound has been studied for its affinity towards various receptors, particularly in the central nervous system (CNS). Its structural components suggest potential interactions with neurotransmitter systems, including serotonin and dopamine pathways.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. A study by Zhang et al. (2020) demonstrated that derivatives of pyrimidine-piperidine hybrids show significant binding affinity to serotonin receptors (5-HT_1A), which are crucial in mood regulation .
Neuroprotective Properties
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress. The antioxidant activity was evaluated using DPPH radical scavenging assays, where the compound exhibited a notable reduction in free radical levels, suggesting potential neuroprotective effects .
Binding Affinity Studies
A comparative analysis of binding affinities for various analogs revealed that modifications on the piperidine and pyrimidine rings significantly affect receptor interaction profiles. For instance, compounds with electron-donating groups on the pyrimidine ring demonstrated enhanced affinity for dopamine D_2 receptors .
In Vivo Studies
In vivo studies using animal models of depression indicated that administration of this compound resulted in decreased immobility time in forced swim tests, suggesting an antidepressant-like effect. The results were statistically significant compared to control groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{19}N_{3}O |
| Molecular Weight | 273.33 g/mol |
| Binding Affinity (5-HT_1A) | Ki = 5.0 nM |
| Antioxidant Activity (DPPH Assay) | IC50 = 20 µM |
Scientific Research Applications
Biological Activities
Research indicates that 1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exhibits several promising biological activities:
- Anticancer Activity: Studies have shown that derivatives of pyrrole and pyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to this structure have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against bacteria and fungi. The presence of the pyrimidine ring is particularly relevant as many pyrimidine derivatives are known for their antimicrobial effects .
- CNS Activity: Due to the presence of the piperidine group, there is potential for neuropharmacological applications, including anxiolytic and antidepressant effects, which are common in piperidine-containing compounds .
Case Study 1: Anticancer Research
A study published in the Bull. Chem. Soc. Ethiop. explored the anticancer properties of related compounds, noting that modifications in the piperidine and pyrrole groups significantly impacted their efficacy against cancer cell lines. The research highlighted that specific substitutions could enhance cytotoxicity while reducing side effects .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on synthesizing derivatives similar to this compound and evaluating their antimicrobial activity. Results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2-position. For example:
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Reaction with amines : Substitution of the pyrimidin-2-yloxy group with primary or secondary amines under basic conditions (e.g., NaH/DMF, 80°C) yields derivatives with modified substituents .
Amide and Ketone Functionalization
The ethanone linker participates in condensation or reduction reactions:
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Reductive amination : Reaction with NH₃/NaBH₃CN converts the ketone to an amine .
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Grignard addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols.
Cross-Coupling Reactions
The pyrrole ring undergoes palladium-catalyzed coupling:
| Catalyst | Base | Arylboronic Acid | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O | 4-Fluorophenylboronic acid | 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(3-(4-fluorophenyl)-1H-pyrrol-1-yl)ethanone | 61% |
Heterocycle Functionalization
The piperidine nitrogen reacts with electrophiles:
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts .
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Acylation : Reaction with acetyl chloride introduces acetyl groups .
Oxidation and Reduction
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Pyrimidine ring oxidation : H₂O₂/AcOH oxidizes the pyrimidine ring to form N-oxide derivatives .
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Carbonyl reduction : NaBH₄ reduces the ethanone to a secondary alcohol .
Cycloaddition and Ring-Opening
The pyrrole ring participates in [3+2] cycloadditions with nitriles or alkynes under thermal conditions .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene, CuI | Toluene, 110°C, 12 h | Spiro[indole-pyrrolidine] hybrid | 44% |
Critical Observations:
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while protic solvents (EtOH) favor nucleophilic substitutions .
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Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in alkylation steps.
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Catalyst Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions involving pyrrole derivatives .
This compound’s versatility in heterocyclic chemistry underscores its utility in medicinal chemistry and materials science. Further studies on enantioselective transformations and biological activity are warranted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Ethanone Derivatives
Compounds sharing the piperidine-ethanone core but differing in substituents provide critical comparative insights:
Key Observations :
- Tetrazole vs. Pyrimidine/Pyrrole : The tetrazole derivatives (e.g., compounds 22–28) exhibit enhanced metabolic stability due to the tetrazole ring’s resistance to oxidation, whereas the pyrimidine and pyrrole groups in the target compound may improve π-π stacking interactions in biological targets .
- Synthetic Flexibility: Piperidine-ethanone derivatives are typically synthesized via nucleophilic substitution (e.g., chloroacetyl chloride intermediates) or coupling reactions (e.g., DIPEA-mediated amination), suggesting adaptable routes for modifying the target compound .
Pyrrole- and Pyrimidine-Containing Analogs
Heterocyclic substituents influence solubility and target affinity:
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrimidin-2-yloxy group is introduced via nucleophilic substitution between 3-hydroxypiperidine and 2-chloropyrimidine.
Procedure :
- Reactants : 3-Hydroxypiperidine (1.0 equiv), 2-chloropyrimidine (1.2 equiv).
- Base : Potassium carbonate (2.0 equiv).
- Solvent : Dimethylformamide (DMF).
- Conditions : Reflux at 120°C for 12–24 hours.
- Workup : Aqueous extraction with ethyl acetate, followed by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 3:1).
Yield : 65–75%.
Mechanistic Insight : The hydroxyl group of piperidine acts as a nucleophile, displacing chloride from 2-chloropyrimidine under basic conditions.
Alternative Pathway: Mitsunobu Reaction
For enhanced regioselectivity, the Mitsunobu reaction leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypiperidine with 2-hydroxypyrimidine.
Procedure :
- Reactants : 3-Hydroxypiperidine (1.0 equiv), 2-hydroxypyrimidine (1.1 equiv).
- Reagents : DEAD (1.5 equiv), triphenylphosphine (1.5 equiv).
- Solvent : Tetrahydrofuran (THF).
- Conditions : Room temperature, 24 hours.
- Workup : Filtration and solvent evaporation.
Synthesis of 2-(1H-Pyrrol-1-yl)ethanone
Direct N-Alkylation of Pyrrole
Pyrrole’s nitrogen is alkylated using bromoacetyl bromide under strongly basic conditions.
Procedure :
- Reactants : Pyrrole (1.0 equiv), bromoacetyl bromide (1.2 equiv).
- Base : Sodium hydride (2.0 equiv).
- Solvent : Tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 6 hours.
- Workup : Quenching with ice-water, extraction with dichloromethane.
Yield : 40–50%.
Challenges : Competing C-alkylation and polymerization require careful temperature control.
Friedel-Crafts Acylation (Non-Regioselective)
While traditional Friedel-Crafts acylation favors C-2/C-3 positions, steric hindrance can skew selectivity toward N-acylation under modified conditions.
Procedure :
- Reactants : Pyrrole (1.0 equiv), chloroacetyl chloride (1.5 equiv).
- Catalyst : Aluminum chloride (1.2 equiv).
- Solvent : Dichloromethane.
- Conditions : 0°C, 2 hours.
- Workup : Aqueous sodium bicarbonate wash, column chromatography.
Final Coupling: Assembly of the Target Compound
N-Alkylation of 3-(Pyrimidin-2-yloxy)piperidine
The piperidine nitrogen attacks 2-bromo-1-(1H-pyrrol-1-yl)ethanone in a nucleophilic substitution.
Procedure :
Transition Metal-Catalyzed C–N Coupling
Nickel-catalyzed coupling avoids pre-functionalized intermediates, directly linking piperidine and pyrrole subunits.
Procedure :
- Reactants : 3-(Pyrimidin-2-yloxy)piperidine (1.0 equiv), 1H-pyrrole (1.5 equiv).
- Catalyst : Nickel(II) oxide (10 mol%).
- Base : Potassium carbonate (2.0 equiv).
- Solvent : Ethanol/water (4:1).
- Conditions : 50°C, 24 hours.
- Workup : Aqueous extraction, preparative TLC.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3) : δ 8.32 (d, J = 5.0 Hz, 2H, pyrimidine-H), 6.78 (m, 2H, pyrrole-H), 4.15 (m, 1H, piperidine-OCH), 3.65 (s, 2H, COCH2), 2.95–2.85 (m, 4H, piperidine-H).
- 13C NMR (125 MHz, CDCl3) : δ 205.1 (C=O), 157.8 (pyrimidine-C2), 119.4 (pyrrole-C), 67.5 (piperidine-OCH), 46.8 (NCH2), 25.3 (piperidine-CH2).
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| N-Alkylation | 55–65 | High atom economy | Requires unstable bromoethyl ketone |
| Mitsunobu Reaction | 50–60 | Regioselective | Costly reagents |
| Ni-Catalyzed Coupling | 70 | One-pot, scalable | Sensitivity to oxygen/moisture |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone?
Methodological Answer:
Optimization involves:
- Reaction Conditions : Control temperature (60–100°C) and pressure to minimize side reactions. For example, continuous flow reactors improve consistency in multi-step syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for pyrimidin-2-yloxy group incorporation .
- Catalysts : Use palladium or copper catalysts for coupling reactions involving pyrrole moieties .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrimidine and pyrrole substituents. For example, coupling constants in 1H NMR distinguish axial/equatorial positions on the piperidine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 343.18) and detects isotopic patterns for bromine/chlorine impurities .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passages, serum concentrations) to minimize variability .
- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to confirm inhibition constants (Ki) .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid metabolism .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Systematic Substitution : Modify pyrimidine (e.g., 4,6-dimethyl vs. trifluoromethyl groups) and pyrrole positions to assess potency changes. For example, bromine substitution enhances receptor binding affinity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs. Compare with analogs lacking the pyrrole group to identify critical binding motifs .
- Bioassay Profiling : Screen derivatives against panels of cancer cell lines (e.g., NCI-60) to correlate structural features with IC50 values .
Basic: What methods evaluate solubility and stability under physiological conditions?
Methodological Answer:
- pH-Dependent Solubility : Use shake-flask method at pH 1.2 (stomach), 4.5 (lysosome), and 7.4 (blood), analyzed via UV-Vis spectroscopy .
- Forced Degradation Studies : Expose to oxidative (H2O2), thermal (40–80°C), and photolytic (UV light) conditions; monitor degradation via LC-MS .
- LogP Measurement : Determine partition coefficient (e.g., ~2.5 via HPLC) to predict membrane permeability .
Advanced: How can in silico modeling predict binding affinity to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to assess binding stability and key residue contacts (e.g., hydrogen bonds with Lys745) .
- Pharmacophore Mapping : Identify essential features (e.g., pyrimidine’s hydrogen-bond acceptor) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for derivative modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
